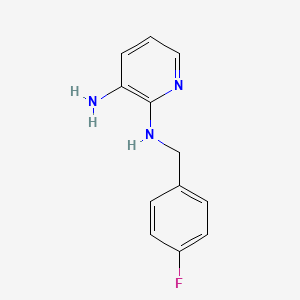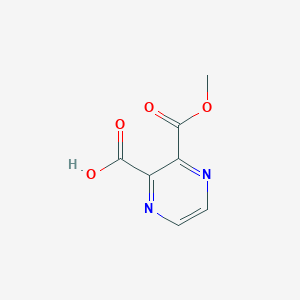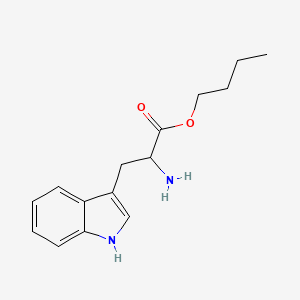
1-(2-Phenoxyethyl)pyrrolidine
概要
説明
1-(2-Phenoxyethyl)pyrrolidine is a chemical compound . It is also known as 1-(2-phenoxy-ethyl)-pyrrolidine .
Synthesis Analysis
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is characterized by its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The single-crystal structure of compound 10a was analyzed by X-ray diffraction, which revealed that the 1-hydroxyethylidene group links the third position of the pyrrolidine heterocycle through a double bond with the Z-configuration .Physical and Chemical Properties Analysis
Pyrrolidine is a five-membered nitrogen heterocycle . After a comparison of the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane, the influence of steric factors on biological activity is investigated .科学的研究の応用
Synthesis Methods
Synthesis of Arylsulfonylpyrrolidines : A method for creating new 1-(arylsulfonyl)pyrrolidines, which may be useful in synthesizing pyrrolidine-1-sulfonylarene derivatives, has been developed. This process involves the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine under mild conditions (Smolobochkin et al., 2017).
Formation of Dibenzoxanthenes and Diarylmethanes : A study explored the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid and 2-naphthol, leading to substituted dibenzoxanthenes and diarylmethane derivatives (Gazizov et al., 2015).
Biochemical and Medicinal Applications
Anti-Cancer and Anti-Inflammatory Properties : A study on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) demonstrated significant anti-inflammatory and anticancer activities. This suggests potential pharmaceutical applications for PDP and its derivatives (Zulfiqar et al., 2021).
Antibacterial Activity of Pyrrolidine Derivatives : Novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed significant antibacterial activity against various bacteria, highlighting their potential in antibiotic development (Bogdanowicz et al., 2013).
Chemical Properties and Applications
Electroanalytic and Spectroscopic Properties : The electroanalytic and spectroscopic properties of N-substituted poly(bis-pyrrole) films, including a pyrrolidine derivative, were investigated. These films exhibited strong stability, reversible redox processes, and good electrochromic properties, suggesting their use in metal recovery and ion sensors (Mert et al., 2013).
Synthesis in Aqueous Medium : Research on the ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium demonstrated a more environmentally sustainable process, with potential applications in CNS as nootropic drugs (Franco et al., 2012).
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or receptor . The exact mode of action would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, often as a result of their interaction with specific enzymes or receptors . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
Pyrrolidine derivatives have been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects would depend on the specific targets and the mode of action of the compound.
Action Environment
The action of a compound can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The pyrrolidine ring in 1-(2-Phenoxyethyl)pyrrolidine is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization
Cellular Effects
Pyrrolidine derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
特性
IUPAC Name |
1-(2-phenoxyethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBDAOOBWSNSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307212 | |
| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74-54-4 | |
| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)






![4-Piperidinamine, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3152583.png)

![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)
